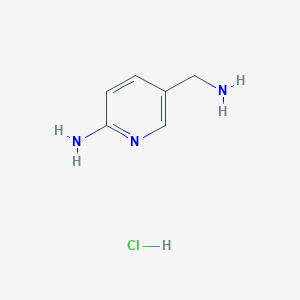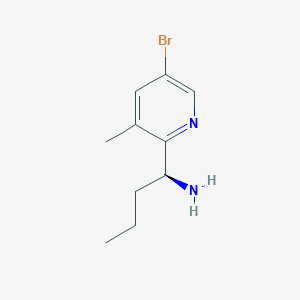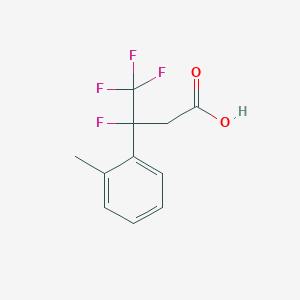
5-(Aminomethyl)pyridin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and biological research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyridin-2-amine hydrochloride typically involves the hydrogenation of 2-cyano pyridine. This process is carried out under specific conditions to ensure the desired product is obtained . The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, at elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Picolylamine:
2-Aminopyridine: Another related compound used in various chemical and biological applications.
Uniqueness
5-(Aminomethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C6H10ClN3 |
|---|---|
Molekulargewicht |
159.62 g/mol |
IUPAC-Name |
5-(aminomethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3,7H2,(H2,8,9);1H |
InChI-Schlüssel |
RWCHTPYKIMUFRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226336.png)


![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15226366.png)


![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)
![Spiro[3.3]heptan-1-ylmethanamine](/img/structure/B15226389.png)



